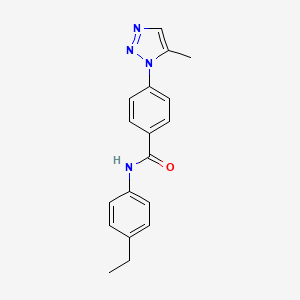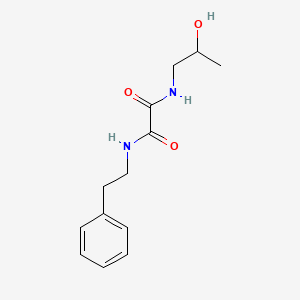
N1-(2-hydroxypropyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxypropyl)-N2-phenethyloxalamide, also known as PPO, is a chemical compound that has been widely used in scientific research. PPO belongs to the class of oxalamides, which are known for their ability to inhibit the growth of cancer cells.
Scientific Research Applications
Receptor Interaction Profiles of Novel Psychoactive Substances
One study explored the receptor binding profiles of a series of psychoactive substances compared with their analogs and LSD in vitro. This research aimed to characterize their pharmacological properties, including binding affinities and receptor activation, highlighting the importance of understanding the interactions between synthetic compounds and biological receptors for therapeutic and safety evaluations Rickli et al., 2015.
Mechanism of Action
Target of Action
N1-(2-hydroxypropyl)-N2-phenethyloxalamide is a synthetic compound that has been used in the development of copolymers for targeted drug delivery . The primary targets of this compound are likely to be specific cells or tissues in the body, such as cancer cells in the case of antileishmanial agents .
Mode of Action
The compound interacts with its targets through a process of cellular uptake, likely via endocytosis . Once inside the cell, the compound can be cleaved by lysosomal enzymes, allowing for the release of the active drug . This process allows for targeted delivery of drugs, increasing their efficacy and reducing potential side effects.
Biochemical Pathways
It’s known that the compound can interact with proteins in human blood plasma, such as human serum albumin (hsa), immunoglobulin g (igg), fibrinogen (fbg), and apolipoproteins (apo) e4 and a1 .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its distribution and elimination half-lives. Following intravenous administration, the compound has a distribution half-life of approximately 1.8 hours and an elimination half-life averaging 93 hours . This suggests that the compound is able to circulate in the body for a significant amount of time, allowing for sustained drug delivery.
Result of Action
The result of the compound’s action is the targeted delivery of drugs to specific cells or tissues. This can lead to increased efficacy of the drug and reduced side effects. For example, in the case of antileishmanial agents, the compound has shown significant in vivo antileishmanial activity .
properties
IUPAC Name |
N'-(2-hydroxypropyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)9-15-13(18)12(17)14-8-7-11-5-3-2-4-6-11/h2-6,10,16H,7-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGXMAQQRNPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)
![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)
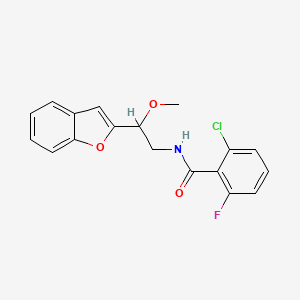
![1,3-Dimethyl-8-{3-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2780890.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)
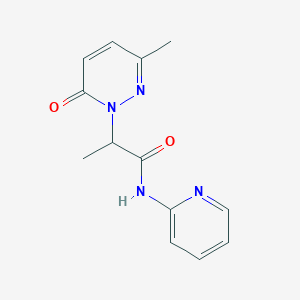
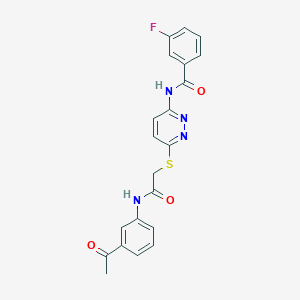
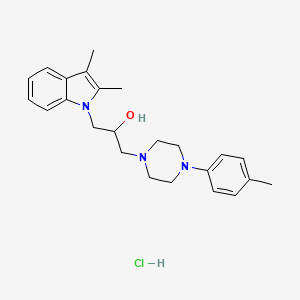
![Methyl 2-amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2780899.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2780900.png)
![1-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780902.png)
